2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The structure of this compound features a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-4-oxopyrido[2,3-d]pyrimidine with 3-aminophenyl-4-nitrobenzamide under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Scientific Research Applications
2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thereby exerting its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxopyrido[2,3-d]pyrimidine: A core structure similar to the compound , known for its biological activities.
4-chloro-2-methylpyrido[2,3-d]pyrimidine: Another derivative with similar structural features and biological properties.
Uniqueness
2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide is unique due to the presence of both the nitro and chloro groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups in a single molecule enhances its potential as a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C21H14ClN5O4 |
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Molecular Weight |
435.8 g/mol |
IUPAC Name |
2-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H14ClN5O4/c1-12-24-19-17(6-3-9-23-19)21(29)26(12)14-5-2-4-13(10-14)25-20(28)16-8-7-15(27(30)31)11-18(16)22/h2-11H,1H3,(H,25,28) |
InChI Key |
VPOFZCXJAVTAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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